1-Methyl-4-ethyl-2-(alpha-methylbenzyl)bicarbamate
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Overview
Description
1-Methyl-4-ethyl-2-(alpha-methylbenzyl)bicarbamate is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
The synthesis of 1-Methyl-4-ethyl-2-(alpha-methylbenzyl)bicarbamate typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the alkylation of a benzyl alcohol derivative followed by carbamate formation. The reaction conditions often require the use of strong bases and specific solvents to ensure high yields and purity .
Industrial production methods may involve continuous flow processes to optimize the reaction conditions and scale up the production. These methods focus on maintaining consistent quality and minimizing by-products.
Chemical Reactions Analysis
1-Methyl-4-ethyl-2-(alpha-methylbenzyl)bicarbamate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, especially at the benzylic position, using reagents like sodium hydroxide or halogens.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-4-ethyl-2-(alpha-methylbenzyl)bicarbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methyl-4-ethyl-2-(alpha-methylbenzyl)bicarbamate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
1-Methyl-4-ethyl-2-(alpha-methylbenzyl)bicarbamate can be compared with other similar compounds such as:
Benzyl carbamates: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Phenyl carbamates: These compounds have a phenyl group instead of a benzyl group, which can affect their reactivity and applications.
Properties
CAS No. |
69353-17-9 |
---|---|
Molecular Formula |
C13H18N2O4 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
methyl N-(ethoxycarbonylamino)-N-(1-phenylethyl)carbamate |
InChI |
InChI=1S/C13H18N2O4/c1-4-19-12(16)14-15(13(17)18-3)10(2)11-8-6-5-7-9-11/h5-10H,4H2,1-3H3,(H,14,16) |
InChI Key |
QGDQFWZIIIUCRF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NN(C(C)C1=CC=CC=C1)C(=O)OC |
Origin of Product |
United States |
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